molecular formula C13H16O3 B2649946 (4-Formylphenyl) 4-methylpentanoate CAS No. 1260839-05-1

(4-Formylphenyl) 4-methylpentanoate

Cat. No. B2649946
CAS RN: 1260839-05-1
M. Wt: 220.268
InChI Key: GRSVCKSGHBZAIK-UHFFFAOYSA-N
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Description

“(4-Formylphenyl) 4-methylpentanoate” is a complex organic compound. It likely contains a formylphenyl group (a phenyl group with a formyl group attached), and a 4-methylpentanoate group (a pentanoate group with a methyl group on the 4th carbon) .


Synthesis Analysis

While specific synthesis methods for “(4-Formylphenyl) 4-methylpentanoate” are not available, similar compounds have been synthesized through various methods. For example, phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties were synthesized by [3+2]-cycloaddition and condensation reactions .


Molecular Structure Analysis

The molecular structure of “(4-Formylphenyl) 4-methylpentanoate” would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving “(4-Formylphenyl) 4-methylpentanoate” would depend on the specific conditions and reactants present. Similar compounds have been involved in [3+2]-cycloaddition and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Formylphenyl) 4-methylpentanoate” would depend on its specific molecular structure. Similar compounds have molecular formulas like C6H11O2 and C12H16O2, with average masses around 115.151 Da and 192.254 Da respectively .

Safety and Hazards

The safety and hazards associated with “(4-Formylphenyl) 4-methylpentanoate” would depend on its specific properties. Similar compounds may cause skin irritation, serious eye irritation, and may be very toxic to aquatic life with long lasting effects .

properties

IUPAC Name

(4-formylphenyl) 4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)3-8-13(15)16-12-6-4-11(9-14)5-7-12/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSVCKSGHBZAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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